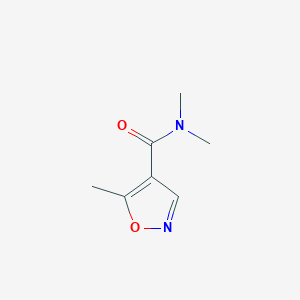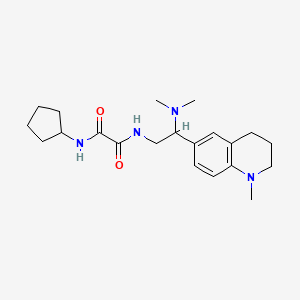
N,N,5-trimethylisoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
Isoxazoles, including TMICA, can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
N,N,5-trimethylisoxazole-4-carboxamide derivatives are explored in synthetic chemistry for their potential in forming various complex compounds. For instance, studies on the synthesis of purines under primitive Earth conditions highlighted the formation of several purine precursors, including imidazole derivatives, which play a significant role in the synthesis of adenine, a fundamental component of DNA and RNA (Oró & Kimball, 1962). Additionally, research into Pd-catalyzed C(sp(3))-H bond activation utilized derivatives like 5-methylisoxazole-3-carboxamide (MICA) to direct the activation of inert γ-C(sp(3))-H bonds for C-C bond formation, leading to the synthesis of γ-substituted non-natural amino acids, showcasing the versatility of these compounds in organic synthesis (Pasunooti et al., 2015).
Antitumor and Antiviral Activities
Compounds derived from isoxazole and imidazole carboxamides exhibit significant antitumor and antiviral properties. For example, the study of antitumor imidazotetrazines demonstrated the synthesis and chemistry of novel broad-spectrum antitumor agents based on imidazole-4-carboxamide derivatives (Stevens et al., 1984). Another study focusing on the rapid synthesis of isoxazolo[5,4-d]pyrimidin-4(5H)-ones under microwave irradiation showcased efficient methods for synthesizing compounds with potential biological activities, highlighting the importance of these derivatives in developing new therapeutic agents (Davoodnia et al., 2008).
Enzyme Inhibition and Immunomodulation
Isoxazole derivatives, such as those related to N,N,5-trimethylisoxazole-4-carboxamide, have been shown to inhibit enzymes crucial for cellular functions and immune responses. A study revealed the inhibition of dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives, which could have implications for treatments involving immune modulation (Knecht & Löffler, 1998). Furthermore, research on AICAR (5-Aminoimidazole-4-carboxamide ribonucleoside) demonstrated its ability to stimulate adiponectin and inhibit cytokines in adipose tissue, suggesting potential applications in addressing insulin resistance and inflammation (Lihn et al., 2004).
Eigenschaften
IUPAC Name |
N,N,5-trimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-6(4-8-11-5)7(10)9(2)3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZQWZDPIRRWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-bromophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2613084.png)
![ethyl 2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate](/img/structure/B2613085.png)


![2-{4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B2613089.png)

![3-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2613091.png)

![methyl 4-{4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate](/img/structure/B2613096.png)

![Ethanesulfonamide, 2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2613101.png)

![4-ethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2613105.png)